molecular formula C11H13Cl2NO4S B2638838 2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid CAS No. 1008396-63-1

2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid

Número de catálogo B2638838
Número CAS: 1008396-63-1
Peso molecular: 326.19
Clave InChI: JPHWLKXMPXEGMQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

“2-(3,4-Dichlorobenzenesulfonamido)-3-hydroxybutanoic acid” is a chemical compound with the CAS Number: 1009233-17-3 . It has a molecular weight of 328.17 . The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is N-[(3,4-dichlorophenyl)sulfonyl]threonine . The InChI code is 1S/C10H11Cl2NO5S/c1-5(14)9(10(15)16)13-19(17,18)6-2-3-7(11)8(12)4-6/h2-5,9,13-14H,1H3,(H,15,16) .

Aplicaciones Científicas De Investigación

1. Renin Inhibition and Angiotensinogen Analogues

2-(3,4-Dichlorobenzenesulfonamido)-3-methylbutanoic acid is utilized in the synthesis of renin inhibitory peptides. Studies have shown that angiotensinogen analogues containing similar dipeptide isosteres at their scissile sites are potent inhibitors of human plasma renin. This suggests its potential application in managing conditions related to renin activity, such as hypertension (Thaisrivongs et al., 1987).

2. Aroma Compound Analysis in Fermented Foods

This compound has been implicated in the Ehrlich pathway, a metabolic route involved in converting amino acids to alcohols, aldehydes, and acids in fermented foods. Its derivatives, such as 2-methylbutanoic acid, are examined for their roles in the aroma profiles of various fermented products (Matheis et al., 2016).

3. Flavor Development in Red Meat

The related compounds, including 2-methylbutanoic acid, are identified in the development of species-related red meat flavors. These compounds contribute to the distinctive flavors of beef, pork, goat, and lamb, highlighting the importance of branched-chain fatty acids in flavor science (Kim et al., 1993).

4. Wine and Alcoholic Beverage Aroma Precursors

In the context of wine and other alcoholic beverages, derivatives of this compound, such as hydroxy acids, are crucial for understanding the sensory effects and aroma compounds present in these beverages. Their quantitation and analysis offer insights into the flavor profiles of different alcoholic products (Gracia-Moreno et al., 2015).

Propiedades

IUPAC Name

2-[(3,4-dichlorophenyl)sulfonylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO4S/c1-6(2)10(11(15)16)14-19(17,18)7-3-4-8(12)9(13)5-7/h3-6,10,14H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPHWLKXMPXEGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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